Hydroxyalbendazole

Description

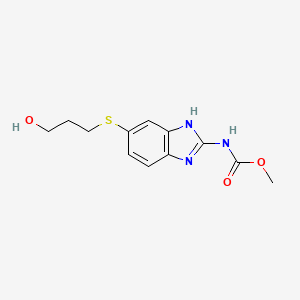

Structure

3D Structure

Properties

CAS No. |

107966-05-2 |

|---|---|

Molecular Formula |

C12H15N3O3S |

Molecular Weight |

281.33 g/mol |

IUPAC Name |

methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-18-12(17)15-11-13-9-4-3-8(7-10(9)14-11)19-6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17) |

InChI Key |

BPWSOQXIMDMJHB-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hydroxyalbendazole

This technical guide provides a comprehensive overview of the synthesis and purification protocols for hydroxyalbendazole, a primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, chemically known as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate, is a key metabolite of albendazole. The parent drug, albendazole, exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Upon oral administration, albendazole is rapidly metabolized in the liver to albendazole sulfoxide, which is the main systemic active form, and further to other metabolites, including this compound. The hydroxylation is primarily mediated by cytochrome P450 enzymes, specifically CYP2J2 and CYP2C19. Understanding the synthesis and purification of this metabolite is crucial for various research applications, including metabolism studies, development of analytical standards, and investigation of its potential therapeutic activities.

Metabolic Pathway of Albendazole

The metabolic conversion of albendazole to its hydroxylated form is a critical step in its biotransformation. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process starting from a suitable benzimidazole precursor. The following is a representative experimental protocol for the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established benzimidazole synthesis methodologies.

Step 1: Synthesis of 4-(3-hydroxypropylthio)-2-nitroaniline

-

To a solution of 4-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add 3-mercapto-1-propanol (1.1 equivalents) and a base, for example, sodium hydroxide (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(3-hydroxypropylthio)-2-nitroaniline.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-(3-hydroxypropylthio)-2-nitroaniline (1 equivalent) in a solvent such as methanol or ethanol.

-

Add a reducing agent, for instance, sodium dithionite (Na2S2O4) (3-4 equivalents) in water, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

If using sodium dithionite, extract the product with an organic solvent. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

The resulting product, 4-(3-hydroxypropylthio)-1,2-phenylenediamine, is often used in the next step without extensive purification.

Step 3: Cyclization to form the Benzimidazole Ring

-

Dissolve the 4-(3-hydroxypropylthio)-1,2-phenylenediamine (1 equivalent) in a mixture of a suitable solvent like ethanol and water.

-

Add methyl N-cyanocarbamate (1.1 equivalents) and an acid catalyst, such as hydrochloric acid, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.

-

Filter the precipitate, wash it with water, and dry it to obtain the crude product.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound.

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity product suitable for research and as an analytical standard. The two primary methods for purification are crystallization and column chromatography.

Experimental Protocol: Purification by Crystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents include ethanol, methanol, or a mixture of solvents like dichloromethane/methanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Experimental Protocol: Purification by Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of benzimidazole derivatives, which can be adapted for this compound.

| Parameter | Crystallization | Column Chromatography |

| Stationary Phase | Not Applicable | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase/Solvent | Ethanol, Methanol, Dichloromethane/Methanol | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |

| Typical Yield | 70-90% | 50-80% |

| Purity Achieved | >98% | >99% |

| Key Considerations | Solvent selection is critical for good crystal formation and yield. | Gradient elution is often necessary to separate closely related impurities. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The provided metabolic pathway and synthesis workflow diagrams offer a clear visual representation of the key processes. The experimental protocols, though based on general methodologies for benzimidazoles due to the lack of a specific published procedure for this compound, provide a solid starting point for its laboratory-scale preparation. Researchers and drug development professionals can utilize this information for the production of this compound for analytical and research purposes, contributing to a better understanding of the pharmacology and metabolism of albendazole.

Chiral Separation of Hydroxyalbendazole Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, the primary active metabolite of the broad-spectrum anthelmintic drug albendazole, is a chiral molecule existing as two enantiomers: (+)-(R)-hydroxyalbendazole and (-)-(S)-hydroxyalbendazole. The stereochemistry of these enantiomers plays a crucial role in their pharmacokinetic and pharmacodynamic profiles. It has been demonstrated that the (+) enantiomer possesses greater anthelmintic activity.[1] Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug development, metabolism studies, and clinical applications to ensure optimal therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of this compound enantiomers. It details established experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presents quantitative data in a comparative format, and includes visual workflows to aid in the practical implementation of these techniques.

Core Separation Techniques

The primary methods for the chiral resolution of this compound enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques rely on chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed technique for the enantioselective analysis of this compound. The separation is typically achieved using a chiral stationary phase with a suitable mobile phase.

Experimental Protocol: Chiral HPLC

A common approach involves the use of an amylose-based chiral stationary phase. The following protocol is a synthesis of methodologies reported in the literature[2]:

-

Sample Preparation: Plasma or other biological samples are subjected to a liquid-liquid extraction. For instance, acidifying the plasma followed by extraction with a chloroform:isopropanol (8:2, v/v) mixture can be effective.[3]

-

Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is used.

-

Chiral Stationary Phase: An amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, such as a Chiralpak AD or similar column, is frequently used.[2][4]

-

Mobile Phase: A mixture of a non-polar organic solvent and an alcohol is typically used. For example, a mobile phase composed of hexane and ethanol (e.g., 93:7, v/v) has been successfully employed.[3] Another effective mobile phase is a phosphate buffer (10 mmol L⁻¹; pH 7.5) mixed with acetonitrile (60:40, v/v).[2]

-

Flow Rate: A flow rate in the range of 0.5 to 1.2 mL/min is generally applied.[2][5]

-

Temperature: The column temperature is typically maintained at around 30-35°C.[2][6]

-

Detection: Detection can be performed using UV absorbance at approximately 290-295 nm or fluorescence detection with excitation at 290 nm and emission at 320 nm for enhanced sensitivity.[2][5]

Workflow for Chiral HPLC Separation of this compound Enantiomers

Caption: A generalized workflow for the chiral separation of this compound enantiomers using HPLC.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[7] This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Experimental Protocol: Chiral SFC

The following protocol for the semi-preparative separation of this compound enantiomers is based on published methods[4]:

-

Chromatographic System: A modular SFC chromatograph adapted for semi-preparative scale work is required.

-

Chiral Stationary Phase: A Chiralpak AD column (e.g., 250 x 10 mm) is a suitable choice.[4]

-

Mobile Phase: The mobile phase consists of supercritical carbon dioxide and an organic modifier, such as isopropanol.

-

Flow Rate: A constant flow rate of 2 mL/min has been reported as effective.[6]

-

Pressure: A back pressure of around 150 bar is typically maintained.[6]

-

Temperature: The column temperature is generally kept at approximately 35°C.[6]

-

Detection: A UV detector set to a wavelength of 220 nm can be used for detection.[6]

Workflow for Chiral SFC Separation of this compound Enantiomers

Caption: A schematic of the experimental workflow for chiral SFC separation and collection.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the chiral separation of this compound enantiomers, providing a comparative overview of the different methodologies and their performance.

Table 1: HPLC Methods for Chiral Separation of this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | Phosphate buffer (10 mmol L⁻¹; pH 7.5):acetonitrile (60:40, v/v) | 0.5 | Fluorescence (Ex: 290 nm, Em: 320 nm) | Bovine Plasma | [2] |

| Chiralcel OB-H (5 µm) | Hexane:ethanol (93:7, v/v) | Not Specified | Fluorescence | Human Plasma | [3] |

| Chiral AGP | Not Specified | Not Specified | HPLC (re-analysis of peak) | Sheep Plasma | [8] |

Table 2: SFC Method for Chiral Separation of this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Throughput (mg/h) | Purity (%) | Reference |

| Chiralpak AD (250 x 10 mm) | Supercritical CO₂ with organic modifier | 37 (Enantiomer 1), 36.5 (Enantiomer 2) | 99.9 (Enantiomer 1), 95 (Enantiomer 2) | [4] |

Conclusion

The chiral separation of this compound enantiomers is a critical analytical challenge in the development and clinical use of albendazole. Both HPLC and SFC have proven to be robust and reliable techniques for achieving this separation. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high-throughput screening, preparative scale separation, or routine analytical quantification. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists to develop and implement effective chiral separation strategies for this compound enantiomers in their respective fields.

References

- 1. Enantiomerical pharmacokinetic prevalence of (+) albendazole sulphoxide in Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of albendazole metabolites by direct injection of bovine plasma and multidimensional achiral-chiral high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective analysis of albendazole sulfoxide in plasma using the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of semipreparative supercritical fluid chromatography to obtain small quantities of the albendazole sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. fagg.be [fagg.be]

- 8. Pharmacokinetic behaviour of albendazole sulphoxide enantiomers in male and female sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Albendazole to Hydroxyalbendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of albendazole, focusing on its conversion to the hydroxylated metabolite, hydroxyalbendazole. This document details the key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols for studying this metabolic pathway.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Its pharmacological activity is largely attributed to its primary active metabolite, albendazole sulfoxide. While the sulfoxidation pathway is well-documented, the hydroxylation of albendazole to form this compound represents another significant metabolic route. Understanding the enzymes and kinetics involved in this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and conducting comprehensive drug metabolism studies.

Enzymology of Albendazole Hydroxylation

The in vitro hydroxylation of albendazole is primarily catalyzed by specific cytochrome P450 (CYP) enzymes.

Primary Enzymes Involved

Studies utilizing human liver microsomes and recombinant human CYP enzymes have identified CYP2J2 as the principal enzyme responsible for the formation of this compound.[1][2][3][4] To a lesser extent, CYP2C19 also contributes to this metabolic conversion.[1][2][3][4]

The metabolic pathway can be visualized as follows:

Quantitative Analysis of In Vitro Metabolism

The kinetics of this compound formation have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Catalytic Activity of Recombinant Human CYP Isoforms in this compound Formation

| CYP Isoform | Rate of this compound Formation (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, µL/min/pmol CYP) | Reference |

| CYP2J2 | - | 0.34 | [1][2][4] |

| CYP2C19 | - | 0.042 | [4] |

| CYP2E1 | - | 0.088 | [4] |

Note: The rate of this compound formation by CYP2J2 is reported to be 3.9-fold and 8.1-fold higher than that of CYP2C19 and CYP2E1, respectively.[1][2]

Table 2: Enzyme Kinetic Parameters for this compound Formation by Recombinant CYPs

| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Reference |

| CYP2J2 | 1.8 ± 0.1 | 5.4 ± 0.6 | [3] |

| CYP2C19 | 0.15 ± 0.01 | 3.6 ± 0.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on albendazole hydroxylation.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the formation of this compound from albendazole using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Albendazole

-

This compound standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal standard (IS) for analytical quantification

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

-

In separate microcentrifuge tubes, add the required volume of the master mix.

-

Add the human liver microsomes to the tubes (final protein concentration typically ranges from 0.1 to 0.5 mg/mL).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding albendazole (dissolved in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed mixture. The substrate concentration range should be chosen based on the desired kinetic analysis (e.g., 0 to 100 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring linear formation of the metabolite.

-

-

Termination of Reaction:

-

Stop the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

-

-

Sample Processing:

-

Vortex the tubes to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new tube or an HPLC vial for analysis by a validated LC-MS/MS or HPLC method.

-

Analytical Method: LC-MS/MS for Quantification of this compound

This section outlines a general LC-MS/MS method for the sensitive and specific quantification of this compound in microsomal incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Albendazole: e.g., m/z 266.1 → 234.1

-

This compound: The specific transition should be determined by direct infusion of a standard.

-

Internal Standard: A suitable deuterated analog or a structurally similar compound with a distinct MRM transition.

-

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Data Analysis:

-

Quantification is performed by constructing a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro albendazole metabolism study.

Conclusion

The in vitro metabolism of albendazole to this compound is a key metabolic pathway primarily mediated by CYP2J2. This technical guide provides researchers and drug development professionals with the essential information and protocols to effectively study this biotransformation. The provided quantitative data and detailed methodologies serve as a valuable resource for designing and conducting robust in vitro drug metabolism experiments, ultimately contributing to a better understanding of the pharmacology and disposition of albendazole.

References

- 1. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. courses.washington.edu [courses.washington.edu]

The Anthelmintic Activity Spectrum of Hydroxyalbendazole: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1][2][3] Following oral administration, albendazole undergoes rapid first-pass metabolism in the liver, where it is converted to this compound, the compound responsible for the systemic anthelmintic effects.[1][3] This technical guide provides a comprehensive overview of the anthelmintic activity spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound, like other benzimidazole-class anthelmintics, exerts its effect by targeting the fundamental cytoskeletal structure of helminth cells.[3][4] The primary mechanism involves the high-affinity binding of this compound to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[1][5][6] This binding action selectively and irreversibly inhibits the polymerization of tubulin dimers into microtubules.[1][3]

The disruption of the microtubule network leads to a cascade of downstream cellular failures in the parasite, including:

-

Impaired Glucose Uptake: The loss of cytoplasmic microtubules in the intestinal and tegumental cells of the parasite severely hampers its ability to absorb glucose and other essential nutrients, leading to the depletion of glycogen stores.[3][6][7]

-

Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their formation, this compound blocks egg production and development, and prevents existing eggs from hatching.[6]

-

Disruption of Intracellular Transport: The microtubule network is crucial for the movement of vesicles and organelles within the cell. Its disruption leads to the accumulation of waste products and secretory granules, causing cellular degeneration.[8]

-

Energy Depletion: Ultimately, the inability to absorb nutrients and maintain cellular processes leads to a severe energy deficit (decreased ATP production), resulting in paralysis, immobilization, and death of the parasite.[1][6][8]

The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pharmacology of Albendazole | Pharmacology Mentor [pharmacologymentor.com]

- 4. scops.org.uk [scops.org.uk]

- 5. albendazole sulfoxide [drugcentral.org]

- 6. Albendazole - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Chemical synthesis of Hydroxyalbendazole from albendazole

A Technical Guide to the Synthesis of Hydroxyalbendazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key metabolite of the broad-spectrum anthelmintic drug, albendazole. While the direct chemical conversion of albendazole to this compound is not widely documented due to the chemical challenges of selective aliphatic hydroxylation, this document details the primary route of its formation via biotransformation.

For the benefit of researchers in drug metabolism and synthesis, this guide also provides detailed protocols and comparative data for the well-established chemical synthesis of a related primary metabolite, albendazole sulfoxide, from albendazole.

Introduction: Albendazole and its Primary Metabolites

Albendazole is a benzimidazole carbamate that exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Upon administration, albendazole is rapidly metabolized in the liver into two principal active metabolites: this compound and albendazole sulfoxide (also known as ricobendazole).

-

This compound : This metabolite is formed by the hydroxylation of the terminal methyl group on the propyl side chain. It is formally known as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate[1].

-

Albendazole Sulfoxide : This metabolite results from the oxidation of the sulfide group to a sulfoxide.

The formation of this compound is primarily catalyzed by specific cytochrome P450 enzymes, making its synthesis a subject of interest in metabolic and pharmacokinetic studies[2].

Metabolic Synthesis of this compound

The primary and most well-documented pathway for the formation of this compound from albendazole is through enzymatic metabolism. In human liver microsomes, this biotransformation is predominantly carried out by the cytochrome P450 enzyme CYP2J2[2].

The metabolic pathway involves the selective oxidation of the propyl side chain, a reaction that is challenging to replicate with high selectivity in a laboratory chemical synthesis without the use of complex protecting group strategies.

Visualization of Albendazole Metabolism

The following diagram illustrates the metabolic fate of albendazole, leading to its two major active metabolites.

Chemical Synthesis of Albendazole Metabolites: Focus on Albendazole Sulfoxide

Direct chemical hydroxylation of the propyl chain of albendazole is chemically challenging. Therefore, a common and well-documented laboratory synthesis for an albendazole metabolite involves the selective oxidation of the sulfur atom to produce albendazole sulfoxide. This process serves as a valuable model for the chemical modification of albendazole.

Several oxidizing agents can be employed for this conversion, each with different reaction conditions and outcomes.

Data Presentation: Comparison of Oxidation Methods for Albendazole Sulfoxide Synthesis

The table below summarizes quantitative data from various reported methods for the oxidation of albendazole to albendazole sulfoxide.

| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | Not specified | - | > 99.5 | [3] |

| Sodium Metaperiodate | Glacial Acetic Acid | Low Temp. | 9-10 hours | > 90 | > 98 | [3] |

| m-CPBA | Dichloromethane | 5-10°C | Not specified | - | - | [2] |

Note: Dashes (-) indicate data not specified in the cited sources.

Experimental Workflow Visualization

The general workflow for the laboratory synthesis and purification of albendazole sulfoxide is depicted below.

Detailed Experimental Protocols

The following section provides a detailed methodology for the synthesis of albendazole sulfoxide, adapted from published literature.

Protocol 1: Synthesis of Albendazole Sulfoxide using Hydrogen Peroxide

This protocol is based on the method described in Chinese patent CN101029030A, which emphasizes high purity[3].

Materials:

-

Albendazole

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, suspend Albendazole in glacial acetic acid to serve as the reaction medium.

-

Oxidant Addition: While stirring the suspension at room temperature, add 30% hydrogen peroxide dropwise using a dropping funnel. The amount of hydrogen peroxide should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored using an appropriate chromatographic technique (e.g., TLC or HPLC) until the starting material (albendazole) is consumed.

-

Precipitation: Upon completion of the reaction, pour the reaction mixture into cold deionized water to precipitate the crude albendazole sulfoxide.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain albendazole sulfoxide with a purity exceeding 99.5%[3].

-

Drying: Dry the purified product under a vacuum to remove any remaining solvent.

This document is intended for informational purposes for a professional audience. All laboratory procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

References

The Unveiling of Hydroxyalbendazole: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, has been a cornerstone in the treatment of various parasitic infections in both humans and animals since its introduction. Its efficacy is largely attributed to its active metabolites. While albendazole sulfoxide is widely recognized as the primary active metabolite, a deeper understanding of the complete metabolic profile of albendazole is crucial for optimizing its therapeutic potential and addressing challenges such as drug resistance. This technical guide provides an in-depth exploration of hydroxyalbendazole, a lesser-known but significant metabolite of albendazole. We will delve into its discovery, historical development, synthesis, mechanism of action, and the experimental methodologies used to characterize it.

Discovery and Historical Development

The historical development of albendazole itself dates back to its patenting in 1975 by the SmithKline Corporation, with its introduction as a veterinary anthelmintic in 1977 and for human use in 1982.[1] The understanding of its metabolism followed, with the rapid conversion to albendazole sulfoxide being a key initial finding.

Synthesis of this compound

The synthesis of this compound is essential for its detailed study, including its pharmacological and toxicological profiling. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Albendazole

-

Appropriate oxidizing and hydroxylating agents

-

Solvents (e.g., Acetonitrile (MeCN), Ethanol (EtOH), Acetic Acid (AcOH))

-

Reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

-

Starting Material Preparation: Dissolve albendazole in a suitable organic solvent.

-

Hydroxylation Reaction: Introduce a hydroxylating agent to the solution. The specific agent and reaction conditions (temperature, reaction time) are critical and need to be optimized.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mechanism of Action and Biological Activity

The primary mechanism of action of benzimidazoles, including albendazole and its metabolites, is the inhibition of tubulin polymerization. This disruption of the microtubule cytoskeleton in parasites leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.

While albendazole sulfoxide is considered the principal systemically active metabolite, the specific contribution of this compound to the overall anthelmintic effect is an area of ongoing research. In vitro studies are crucial to determine its intrinsic activity against various parasitic worms.

Experimental Protocol: In Vitro Anthelmintic Activity Assay

Materials:

-

Target parasite species (e.g., Haemonchus contortus, Trichinella spiralis)

-

Culture medium appropriate for the parasite

-

Test compounds (this compound, albendazole, albendazole sulfoxide)

-

Positive control (e.g., a known effective anthelmintic)

-

Negative control (vehicle, e.g., DMSO)

-

Multi-well plates

-

Incubator

-

Inverted microscope

Procedure:

-

Parasite Preparation: Collect and prepare the target parasites according to established protocols. This may involve isolating larvae or adult worms from infected animals.

-

Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the culture medium.

-

Assay Setup: Add a defined number of parasites to each well of a multi-well plate containing the different concentrations of the test compounds, positive control, and negative control.

-

Incubation: Incubate the plates at a temperature and for a duration suitable for the parasite species (e.g., 37°C for 24-72 hours).

-

Evaluation of Activity: Assess the viability of the parasites at different time points. This can be done by observing their motility under an inverted microscope or by using viability stains.

-

Data Analysis: Calculate the percentage of inhibition or mortality for each concentration and determine the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values.

Metabolism and Pharmacokinetics

Albendazole is poorly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves oxidation to albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. The formation of this compound represents an alternative metabolic route.

Studies have identified that the hydroxylation of albendazole to this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2J2 and to a lesser extent by CYP2C19.

Pharmacokinetic Parameters

Detailed pharmacokinetic studies comparing albendazole, albendazole sulfoxide, and this compound are limited. However, available data can be summarized to provide insights into their relative systemic exposure.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Albendazole | Variable, often low/undetectable | ~2-5 | Low | Short |

| Albendazole Sulfoxide | ~200-1000 | ~2-5 | High | ~8.5 |

| This compound | Data not consistently reported | - | - | - |

Note: The values presented are approximate and can vary significantly depending on the host species, dose, formulation, and co-administration of other substances.

Experimental Protocol: In Vivo Efficacy Study in an Animal Model

Materials:

-

Suitable animal model (e.g., mice, rats, gerbils)

-

Infective stage of the target parasite

-

Test compounds (this compound, albendazole, albendazole sulfoxide) formulated for oral administration

-

Vehicle control

-

Positive control drug

-

Equipment for parasite recovery and quantification

Procedure:

-

Animal Acclimatization and Infection: Acclimatize the animals to the laboratory conditions. Infect the animals with a standardized dose of the infective stage of the parasite.

-

Treatment: At a predetermined time post-infection, administer the test compounds, vehicle control, and positive control to the respective groups of animals. The route of administration is typically oral.

-

Observation: Monitor the animals for any signs of toxicity or adverse effects throughout the study period.

-

Parasite Burden Assessment: At the end of the study, euthanize the animals and recover the parasites from the target organs (e.g., intestines, muscle tissue).

-

Quantification: Count the number of parasites in each animal.

-

Data Analysis: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic studies and to quantify this compound in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.

Experimental Protocol: HPLC Method for Quantification of Albendazole Metabolites

Materials:

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile and a buffer)

-

Biological samples (e.g., plasma, tissue homogenates)

-

Internal standard

-

Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

Procedure:

-

Sample Preparation: Extract the analytes (albendazole, albendazole sulfoxide, this compound) and the internal standard from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Inject the extracted sample onto the HPLC column. The analytes are separated based on their differential partitioning between the mobile phase and the stationary phase.

-

Detection: As the analytes elute from the column, they are detected by the detector. UV detection is common, but mass spectrometry provides higher sensitivity and specificity.

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

This compound is an important, albeit less studied, metabolite of albendazole. Its formation, primarily mediated by CYP2J2, adds another layer to the complex pharmacology of its parent drug. While albendazole sulfoxide remains the key player in the systemic anthelmintic activity of albendazole, a thorough understanding of this compound's own biological activity and pharmacokinetic profile is crucial for a complete picture. Further research, particularly direct comparative studies, will be instrumental in fully elucidating the role of this compound in the therapeutic efficacy and potential for drug-drug interactions of albendazole. This in-depth technical guide provides a foundational resource for researchers dedicated to advancing the field of anthelmintic drug development.

References

A Technical Guide to the Stereospecific Synthesis of (+)- and (-)-Hydroxyalbendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole, the sulfoxide metabolite of albendazole, is the primary active anthelmintic agent in vivo. It exists as two enantiomers, (+)-(R)-hydroxyalbendazole and (-)-(S)-hydroxyalbendazole, which may exhibit different pharmacokinetic and pharmacodynamic profiles. The development of stereospecific syntheses for these enantiomers is crucial for investigating their individual biological activities and for the potential development of enantiopure drug products with improved therapeutic indices. This technical guide provides an in-depth overview of the key methods for obtaining enantiomerically pure (+)- and (-)-hydroxyalbendazole, including chemical synthesis of the racemic precursor, preparative chiral separation, and biocatalytic asymmetric synthesis.

Methods for Obtaining Enantiopure this compound

There are two primary strategies for producing the individual enantiomers of this compound:

-

Synthesis of Racemic this compound Followed by Chiral Resolution: This common approach involves the chemical oxidation of the prochiral albendazole to its racemic sulfoxide, which is then separated into its constituent enantiomers.

-

Asymmetric Sulfoxidation: This method aims to directly synthesize one enantiomer in excess over the other, often employing biocatalysts.

This guide will detail the experimental protocols for both the synthesis of the racemic compound and the subsequent chiral separation, as well as the asymmetric biocatalytic route.

Synthesis of Racemic this compound

The most straightforward chemical synthesis of this compound involves the oxidation of albendazole. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[1][2]

Experimental Protocol: Chemical Oxidation of Albendazole

Materials:

-

Albendazole

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

10M Sodium Hydroxide (NaOH) solution

-

N,N-dimethylformamide (for recrystallization)

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1 gram of albendazole in 8 mL of glacial acetic acid. Cool the solution to 0°C in an ice bath.[1]

-

Oxidation: Slowly add 0.47 mL of 30% hydrogen peroxide to the cooled solution. The in situ formation of peracetic acid will act as the oxidizing agent.[1] The reaction temperature should be maintained between 20-40°C.[2]

-

Reaction Monitoring: Allow the mixture to gradually warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of albendazole and the formation of the sulfoxide product. The reaction time is typically 3 to 4 hours.[1]

-

Precipitation: Upon completion of the reaction, adjust the pH of the reaction mixture to 6.0-7.0 using a 10M NaOH solution. This will cause the precipitation of the crude this compound.[1][2]

-

Filtration and Drying: Filter the precipitate using a vacuum and dry the collected solid.[1]

-

Recrystallization: For further purification, the crude product can be recrystallized from a mixture of N,N-dimethylformamide and acetonitrile (e.g., in a 5:1 to 9:1 volume ratio) to yield this compound with a purity of over 99.5%.[2]

Preparative Chiral Separation of this compound Enantiomers

Once the racemic this compound is synthesized, the enantiomers can be separated using preparative chiral High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD and Chiralpak® IG, have proven effective for this separation.[3][4]

Experimental Protocol: Preparative Chiral HPLC

Instrumentation and Columns:

-

Preparative HPLC system

-

Chiral Stationary Phase: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) columns are recommended.[3][4]

Chromatographic Conditions (Example):

-

Mobile Phase: A polar organic mobile phase, such as 100% methanol, can be effective.[3][5] Alternatively, normal-phase eluents like n-hexane:ethanol (e.g., 70:30 v/v) or n-hexane:isopropanol:ethanol can be used.[3]

-

Flow Rate: The flow rate should be optimized for the specific column dimensions.

-

Detection: UV detection at an appropriate wavelength (e.g., 305 nm).[6]

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

Simulated Moving Bed (SMB) Chromatography - VARICOL Process:

For larger-scale separations, the VARICOL® process, a variation of SMB chromatography, has been successfully employed.[3][7] This continuous separation technique offers high throughput and solvent efficiency.

Table 1: Performance Data for Chiral Separation of this compound Enantiomers using VARICOL

| Parameter | Value | Reference |

| Overall Recovery | 97% | [3][7] |

| Enantiomeric Ratio (Raffinate) | 99.5% | [3][7] |

| Enantiomeric Ratio (Extract) | 99.0% | [3][7] |

| Mass Rate | 2 g/day | [3][7] |

The absolute configuration of the enantiomers has been determined as (-)-(S) and (+)-(R)-hydroxyalbendazole.[3][7]

Asymmetric Sulfoxidation of Albendazole using Biocatalysis

A stereoselective approach to obtaining a single enantiomer of this compound is through the use of microorganisms as biocatalysts. Certain fungi have demonstrated the ability to asymmetrically oxidize albendazole to its sulfoxide, yielding an excess of one enantiomer.[8][9][10]

Experimental Protocol: Fungal Biotransformation of Albendazole

Microorganisms:

Culture Medium (Example - Czapek Broth):

-

Sucrose: 30 g/L

-

NaNO₃: 3 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Deionized water to 1.0 L[9]

Procedure:

-

Fungal Culture: Inoculate the desired fungus into a suitable liquid medium (e.g., Czapek broth) in culture flasks.

-

Incubation: Incubate the flasks at a suitable temperature (e.g., 30°C) with shaking (e.g., 120 rpm) for a period sufficient for mycelial growth.[9][10]

-

Substrate Addition: Prepare a stock solution of albendazole in a suitable solvent like N,N-dimethylformamide. Add a specific amount of the albendazole solution to the fungal culture (e.g., 2 mg of albendazole in 200 µL of DMF).[9][10]

-

Biotransformation: Continue the incubation under the same conditions for a set period (e.g., 120 hours). The pH of the medium can be adjusted to optimize enantioselectivity.[9][10]

-

Extraction and Analysis: At the end of the incubation, extract the metabolites from the culture broth using an appropriate organic solvent. Analyze the extract by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the this compound produced.

Table 2: Enantiomeric Excess (ee) for Fungal Biotransformation of Albendazole

| Fungus | Predominant Enantiomer | Enantiomeric Excess (ee) | Reference |

| Mucor rouxii | (+)-Hydroxyalbendazole | 89.8% | [9][10] |

| Nigrospora sphaerica | (-)-Hydroxyalbendazole | 78.5% | [10] |

Visualizing the Synthetic Pathways

Synthesis of Racemic this compound and Chiral Resolution

Caption: Workflow for racemic synthesis and subsequent chiral resolution.

Asymmetric Biocatalytic Synthesis of this compound

Caption: Asymmetric synthesis of this compound via biocatalysis.

Conclusion

This technical guide has outlined the primary methodologies for the stereospecific synthesis of (+)- and (-)-hydroxyalbendazole. The choice of method—racemic synthesis followed by chiral resolution or direct asymmetric biocatalysis—will depend on factors such as the desired scale of production, available equipment, and the required enantiomeric purity. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce these important enantiomers for further investigation and potential therapeutic application.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomeric resolution of albendazole sulfoxide by semipreparative HPLC and in vitro study of growth inhibitory effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. sid.ir [sid.ir]

The Biological Activity of Albendazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic infections. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver. It is primarily converted to its pharmacologically active metabolite, albendazole sulfoxide, which is then further oxidized to albendazole sulfone.[1] While albendazole sulfoxide is widely recognized for its potent anthelmintic properties, the biological activity of albendazole sulfone has been a subject of ongoing investigation. This technical guide provides an in-depth overview of the known biological activities of albendazole sulfone, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated metabolic and signaling pathways.

It is important to clarify that the term "hydroxyalbendazole sulfone" is not commonly used in the scientific literature. The primary metabolite is albendazole sulfone. Another metabolite, this compound, is formed by the hydroxylation of the propyl side chain of albendazole.[2] This guide will focus on the biological activity of albendazole sulfone .

Metabolism of Albendazole

The metabolic conversion of albendazole is a critical determinant of its systemic bioavailability and therapeutic efficacy. The pathway involves two main oxidative steps occurring predominantly in the liver.

Biological Activity of Albendazole Sulfone

Contrary to early suggestions of it being an inactive metabolite, several studies have demonstrated that albendazole sulfone possesses distinct biological activities against a range of parasites. Its mechanisms of action appear to differ from the parent drug and its sulfoxide metabolite, which primarily act by inhibiting tubulin polymerization in helminths.[3]

Activity Against Microsporidia

Albendazole sulfone has shown significant activity against microsporidia of the genus Encephalitozoon, which are opportunistic pathogens in immunocompromised individuals.

| Organism | Assay | Metric | Value (µg/mL) |

| Encephalitozoon hellem | Spore Formation Inhibition | IC90 | <0.0001 |

| Encephalitozoon cuniculi | Spore Formation Inhibition | IC90 | <0.001 |

| Encephalitozoon intestinalis | Spore Formation Inhibition | IC90 | <0.1 |

Activity Against Echinococcus multilocularis

In vitro studies have demonstrated that albendazole sulfone exhibits a parasitocidal effect on the metacestode stage of Echinococcus multilocularis, the causative agent of alveolar echinococcosis.[4] Both albendazole sulfoxide and albendazole sulfone were shown to induce similar ultrastructural changes in the parasite, including damage to the germinal layer.[4] While a specific IC50 value is not provided in the cited literature, one study noted a 40% reduction in the viability of Heligmosomoides polygyrus at a concentration of 200 µM.

Activity Against Wolbachia Endosymbionts

A significant and distinct mechanism of action for albendazole sulfone is its activity against Wolbachia endosymbionts.[5] These bacteria are essential for the fertility and survival of many filarial nematodes, such as Brugia malayi and Onchocerca volvulus, which cause lymphatic filariasis and onchocerciasis, respectively.

A high-throughput, cell-based screen using a Wolbachia-infected Drosophila cell line identified albendazole sulfone as a compound that reduces intracellular Wolbachia titer.[5] Further investigation revealed that albendazole sulfone induces defects in Wolbachia binary fission, leading to an elongated bacterial phenotype.[5] This effect is not associated with the disruption of host cell microtubules, suggesting a direct targeting of the endosymbiont.[5] The proposed target within Wolbachia is the FtsZ protein, a key component of the bacterial cell division machinery.[6][7]

References

- 1. Interaction of Fasciola hepatica with albendazole and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of albendazole against early and late stage of Trichinella spiralis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the Efficacy of Albendazole against Fasciola hepatica in Naturally Infected Cattle by In Vivo and In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Wolbachia cell division protein FtsZ as a new approach for antifilarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the Wolbachia Cell Division Protein FtsZ as a New Approach for Antifilarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Hydroxyalbendazole-Tubulin Binding: A Technical Guide

Abstract: The benzimidazole anthelmintic, albendazole, exerts its therapeutic effect through its active metabolite, hydroxyalbendazole (albendazole sulfoxide), by targeting the protein β-tubulin and disrupting the formation of microtubules essential for parasite survival. Understanding the precise molecular interactions at the binding site is crucial for developing more effective drugs and combating emerging resistance. This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the binding of this compound to tubulin. It summarizes key quantitative data, details computational and experimental protocols, and visualizes the underlying molecular mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in anthelmintic research and computational drug design.

The this compound-Tubulin Interaction: Mechanism and Key Residues

The primary mode of action for benzimidazole drugs, including albendazole, is the inhibition of microtubule polymerization.[1][2] The active metabolite, this compound, binds to the β-tubulin subunit, preventing its dimerization with α-tubulin.[1] This disruption of tubulin polymerization interferes with vital cellular processes in the parasite, such as cell division, motility, and transport, ultimately leading to immobilization and mortality.[1][2]

In silico studies have consistently identified the colchicine binding domain on β-tubulin as the primary target for this compound and other benzimidazoles.[3][4][5] Molecular docking and dynamics simulations have pinpointed several key amino acid residues that are critical for the stable binding of the drug.

-

Glutamic Acid at position 198 (E198): This residue is highly conserved and forms a crucial hydrogen bond with the benzimidazole molecule, appearing to be a key interaction for the drug's mechanism of action across multiple nematode species.[6]

-

Phenylalanine at position 200 (F200): This residue is frequently involved in arene-arene or π-stacking interactions with the drug.[1][6] A common mechanism of resistance involves the mutation of this residue to tyrosine (F200Y), which is believed to sterically hinder or weaken the drug's binding.[7]

-

Phenylalanine at position 167 (F167): Similar to F200, this residue contributes to the hydrophobic binding pocket. Mutations at this site are also associated with benzimidazole resistance.[1][8]

-

Other Interacting Residues: Studies have also identified other residues that contribute to the binding pocket and form hydrogen bonds or van der Waals interactions, including Cysteine 239 (Cys239), Asparagine 256 (N256), and Leucine 253 (L253).[2][6]

Quantitative Binding Analysis

Molecular docking studies provide quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a binding energy or docking score in kcal/mol. Lower negative values indicate a stronger and more favorable interaction. The table below summarizes reported binding affinities for albendazole and its active sulfoxide metabolite with various nematode β-tubulin isotypes.

| Ligand | Target Species | β-Tubulin Isotype | Binding Affinity (kcal/mol) | Reference |

| Albendazole Sulfoxide | Toxocara canis | Isotype A | -8.82 | [6] |

| Albendazole Sulfoxide | Parascaris equorum | (Not Specified) | -8.19 | [6] |

| Albendazole Sulfoxide | Necator americanus | Isotype 1 | -7.57 | [6] |

| Albendazole | Haemonchus contortus (Mutant: F200Y/F167Y) | Isotype 1 | -5.03 | [1] |

| Albendazole | (Generic) | β-Tubulin Chain D | -7.0 | [9] |

| Albendazole | (Generic) | β-Tubulin Chain B | -6.5 | [9] |

Methodologies in In Silico Modeling

The process of modeling the this compound-tubulin interaction involves a multi-step computational workflow. This typically includes protein and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex.

References

- 1. In-silico comparison of inhibition of wild and drug-resistant Haemonchus contortus β-tubulin isotype-1 by glycyrrhetinic acid, thymol and albendazole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]

- 7. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyalbendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyalbendazole is a primary active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic widely used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to this compound, which is then further metabolized. The systemic anthelmintic activity of albendazole is largely attributed to this hydroxylated metabolite. A thorough understanding of the physicochemical properties of this compound is paramount for formulation development, understanding its pharmacokinetic and pharmacodynamic behavior, and for the design of new drug delivery systems to enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular characteristics, solubility, and ionization constant, supported by experimental protocols and visualizations.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while computed data is available, experimental data for some properties of this compound remains limited in publicly accessible literature.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source |

| Chemical Name | methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₃S | [1] |

| Molecular Weight | 281.33 g/mol | [1] |

| Monoisotopic Mass | 281.08341252 Da | [1] |

| CAS Number | 107966-05-2 | [1] |

Table 2: Experimentally Determined and Computed Physicochemical Data for this compound

| Property | Value | Method | Source |

| Melting Point | Data not available | - | |

| pKa | Data not available | - | |

| LogP (XLogP3) | 1.7 | Computed | [1] |

| Aqueous Solubility | Data not available | - | |

| Solubility in Organic Solvents | Data not available | - |

Experimental Protocols

The determination of physicochemical properties is crucial for drug development. Standardized experimental protocols are employed to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments relevant to characterizing this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation (e.g., 15,000 rpm for 30 minutes) or filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first or second derivative of the titration curve.

Spectral Data

Spectral analysis is essential for the structural elucidation and quantification of pharmaceutical compounds. While specific experimental spectra for this compound are not widely published, the following describes the expected spectral characteristics based on its structure and data from related compounds.

UV-Visible Spectroscopy

This compound is expected to exhibit characteristic UV absorption due to its benzimidazole chromophore. The UV-Vis spectrum of the parent compound, albendazole, in methanol shows absorption maxima around 229 nm and 295 nm. It is anticipated that this compound will have a similar UV absorption profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The spectra would show characteristic signals for the protons and carbons of the benzimidazole ring, the methyl carbamate group, and the hydroxypropylthio side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₅N₃O₃S), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 282.09. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the carbamate, thioether, and alkyl chain moieties, which can be used for structural confirmation and quantification in biological matrices.[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of benzimidazole anthelmintics, including the active metabolite this compound, involves the disruption of microtubule polymerization in parasitic cells.

Signaling Pathway:

References

An In-depth Technical Guide to the Solubility and Stability of Hydroxyalbendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole. Also known as albendazole sulfoxide or ricobendazole, its physicochemical properties are critical for understanding its bioavailability and for the development of effective drug formulations.

Physicochemical Properties and Solubility

This compound is an ampholytic compound, exhibiting a U-shaped pH-solubility profile. Its solubility is a key determinant of its absorption and subsequent systemic availability.

The following table summarizes the solubility of this compound in various solvents.

| Solvent/Medium | Solubility | pKa | Reference |

| Water | 62 µg/mL | [1] | |

| Ethanol | 1.2 mg/mL | [1] | |

| Propylene Glycol | 2.6 mg/mL | [1] | |

| Dimethyl Sulfoxide (DMSO) | 16.5 mg/mL - 25 mg/mL | [1] | |

| Various Oils | < 0.25 mg/mL | [1] | |

| pKa Values | |||

| Basic Group | 3.45 - 3.76 | [1] | |

| Non-basic Nitrogen | 9.53 - 9.82 | [1] |

The equilibrium solubility of a compound is determined by the shake-flask method, which measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing the selected solvents (e.g., water, phosphate buffers of varying pH, ethanol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: After equilibration, the suspensions are allowed to settle. The saturated supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not adsorb the compound) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Stability Studies

Stability testing is crucial to determine how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and pathways.

The stability of this compound is influenced by various stress conditions. The table below outlines its degradation behavior.

| Stress Condition | Observation | Major Degradation Products | Reference |

| Thermal | Significant degradation at elevated temperatures (e.g., 85°C for 9 days). | Ricobendazole amine | [2] |

| Acid Hydrolysis | Albendazole is stable in 1 N HCl at 80°C for one hour, suggesting some stability of its sulfoxide metabolite. | Not specified for this compound | [3] |

| Base Hydrolysis | Albendazole degrades in 1 N NaOH at 80°C for 5 minutes to form albendazole sulfoxide and other impurities. The sulfoxide itself may further degrade under prolonged basic conditions. | Not specified for this compound | [3] |

| Oxidative | Degrades in the presence of an oxidizing agent. | Albendazole sulfone | [2] |

| Photostability | Stable under daylight and UV radiation. | - | [2] |

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various media to test for hydrolysis, oxidation, and photostability. For solid-state stability, the pure drug substance is used.

-

Stress Conditions:

-

Acid/Base Hydrolysis: The drug solution is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures (e.g., 60-80°C) for a defined period.

-

Oxidation: The drug solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid drug is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

-

Photostability: The drug solution and solid drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control is maintained to exclude thermal degradation.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The amount of remaining this compound and the formation of degradation products are analyzed by a stability-indicating HPLC method.

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies to ensure accurate quantification of the analyte and its degradation products. HPLC is the most common technique used.

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The composition can be isocratic or a gradient.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 290-295 nm is commonly used.

-

Injection Volume: Typically 10-20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.

-

Sample Solutions: Dilute the samples from solubility or stability studies with the mobile phase to fall within the calibration range.

-

-

Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

References

- 1. Physicochemical characterization of ricobendazole: I. Solubility, lipophilicity, and ionization characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Hydroxyalbendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract